5-Iodo-2'-O-methylcytidine

Catalog No.
S13651223
CAS No.
M.F
C10H14IN3O5
M. Wt
383.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-2'-O-methylcytidine

Product Name

5-Iodo-2'-O-methylcytidine

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one

Molecular Formula

C10H14IN3O5

Molecular Weight

383.14 g/mol

InChI

InChI=1S/C10H14IN3O5/c1-18-7-6(16)5(3-15)19-9(7)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1

InChI Key

JQWRBXTVVLSBBM-JXOAFFINSA-N

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O

5-Iodo-2'-O-methylcytidine is a nucleoside analog of cytidine, characterized by the presence of an iodine atom at the 5-position and a methoxy group at the 2'-position of the ribose sugar. Its chemical formula is C9H12IN3O5C_9H_{12}IN_3O_5, with a molecular weight of approximately 369.11 g/mol. This compound is notable for its role in molecular biology and medicinal chemistry, particularly in studies involving DNA methylation and antiviral activity .

Typical of nucleoside analogs. It can undergo phosphorylation to form nucleotide derivatives, which may then be incorporated into nucleic acids. Additionally, it has been shown to inhibit DNA methyltransferases, enzymes responsible for adding methyl groups to DNA, thereby affecting gene expression and cellular differentiation . The compound's reactivity can also lead to hydrolysis under certain conditions, resulting in the release of the iodine atom and the formation of other derivatives.

This compound exhibits significant biological activity, primarily through its mechanism as a DNA methyltransferase inhibitor. By inhibiting these enzymes, 5-Iodo-2'-O-methylcytidine can alter DNA methylation patterns, which are crucial for regulating gene expression and maintaining genomic stability. Moreover, it has been investigated for its potential in inducing neuronal differentiation and exhibiting antitumor properties . Its ability to mimic natural nucleosides allows it to interfere with viral replication processes, making it a candidate for antiviral therapies .

Several methods have been developed for synthesizing 5-Iodo-2'-O-methylcytidine:

  • Direct Halogenation: This involves the iodination of cytidine or its derivatives using iodine or iodine monochloride under acidic conditions.
  • Nucleophilic Substitution: The methoxy group can be introduced via nucleophilic substitution reactions on suitably protected ribose derivatives.
  • Coupling Reactions: Advanced synthetic strategies may include coupling reactions where pre-formed iodinated bases are linked to ribose sugars through glycosidic bond formation.

These methods allow for the production of 5-Iodo-2'-O-methylcytidine with varying yields and purities depending on the specific reaction conditions employed .

5-Iodo-2'-O-methylcytidine has several applications in research and medicine:

  • Antiviral Research: Due to its ability to inhibit viral replication, it is being studied as a potential therapeutic agent against various viral infections.
  • Cancer Therapy: Its role as a DNA methyltransferase inhibitor makes it a candidate for cancer treatments aimed at reactivating silenced tumor suppressor genes.
  • Neuroscience: The compound is explored for its effects on neuronal differentiation, offering insights into neurodevelopmental processes and potential treatments for neurodegenerative diseases .

Studies have shown that 5-Iodo-2'-O-methylcytidine interacts with several biological targets:

  • DNA Methyltransferases: It binds competitively with natural substrates, effectively inhibiting their activity and altering cellular epigenetics.
  • Viral Enzymes: The compound has demonstrated inhibitory effects on viral polymerases, suggesting its utility in antiviral drug development .

These interactions underline its potential as both a research tool and a therapeutic agent.

5-Iodo-2'-O-methylcytidine shares structural similarities with several other nucleoside analogs. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Iodo-cytidineIodine at position 5Lacks methoxy group at position 2'
5-MethylcytidineMethyl group at position 5No halogen; primarily affects methylation
2'-Deoxy-5-iodocytidineIodine at position 5; lacks oxygen at 2'More hydrophobic; different biological activity
ZebularineUnsubstituted cytidine analogDifferent mechanism; primarily inhibits DNA methylation

The presence of both iodine and methoxy groups in 5-Iodo-2'-O-methylcytidine contributes to its distinctive properties compared to these analogs, particularly in terms of biological activity and therapeutic potential .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

382.99782 g/mol

Monoisotopic Mass

382.99782 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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